molecular formula C23H20N2O5S B2965311 2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 1351804-77-7

2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No. B2965311
CAS RN: 1351804-77-7
M. Wt: 436.48
InChI Key: CCXQPSIZILCVKN-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as EMBI, is a chemical compound that has been studied for its potential use in scientific research. EMBI is a sulfonamide compound that contains a thiazole ring and an ethoxy group. It has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has several advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, including further investigation of its mechanism of action, its potential use in combination with other therapeutic agents, and its potential use in the treatment of various types of cancer. Additionally, further studies are needed to fully understand its potential advantages and limitations for laboratory experiments.

Synthesis Methods

2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 2-methyl-4-chloro-1,3-thiazole, followed by the reaction with 2-ethoxybenzenesulfonyl chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-ethoxy-N-(4-methoxybenzyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-29-15-8-9-16(18(12-15)30-2)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXQPSIZILCVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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